Product packaging for Azelaic Acid 2-Ethylhexyl Ester-d17(Cat. No.:)

Azelaic Acid 2-Ethylhexyl Ester-d17

Cat. No.: B1154750
M. Wt: 316.53
Attention: For research use only. Not for human or veterinary use.
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Description

Azelaic Acid 2-Ethylhexyl Ester-d17 is a biochemical research chemical and a selectively deuterated analogue of Azelaic Acid 2-Ethylhexyl Ester . As a stable, isotopically labeled compound, it is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, facilitating the precise quantification of its non-labeled counterpart in complex biological or chemical mixtures . This ester is derived from Azelaic acid, a dicarboxylic acid with known bioactive properties, including its use as an anti-acne agent . The incorporation of seventeen deuterium atoms significantly increases the molecular mass, creating a distinct spectroscopic signature that researchers can track. This makes the compound an invaluable tool for investigating the pharmacokinetics, metabolic pathways, and environmental degradation of related azelate esters. It is supplied as a highly purified material to ensure reliability and consistency in sensitive research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₇H₁₆D₁₆O₄

Molecular Weight

316.53

Synonyms

Azelaic Acid Mono(2-ethylhexyl) Ester-d17;  Nonanedioic Acid Mono(2-ethylhexyl) Ester-d17

Origin of Product

United States

Sophisticated Analytical Applications of Azelaic Acid 2 Ethylhexyl Ester D17

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass spectrometry is a cornerstone of modern analytical science, and the use of stable isotope-labeled internal standards like Azelaic Acid 2-Ethylhexyl Ester-d17 is critical for achieving high-quality data. Because this deuterated standard co-elutes chromatographically with its non-deuterated counterpart but is easily distinguished by its higher mass, it can effectively compensate for variations in sample preparation and instrument response.

In LC-MS analysis, this compound serves as an ideal internal standard for the quantification of its protated analog and related dicarboxylic acid esters. These compounds can be found in various samples, from environmental matrices to consumer products. The standard is added to a sample at a known concentration prior to extraction and analysis. During the LC separation, the deuterated and non-deuterated forms exhibit nearly identical retention times. When the column effluent enters the mass spectrometer, the instrument can simultaneously monitor the ion signals for both the analyte and the internal standard.

The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration. This method corrects for potential loss of analyte during sample extraction and cleanup, as well as for fluctuations in ionization efficiency in the MS source, a common issue known as the matrix effect. The use of deuterated standards like this one is particularly crucial for improving the reproducibility of methods like solid-phase microextraction (SPME). mdpi.com

Table 1: Illustrative LC-MS Ions for Monitoring

This table illustrates the typical ions that would be monitored in an LC-MS experiment using this compound as an internal standard. The mass difference is clear and allows for unambiguous detection.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Typical Adduct Ion [M+H]⁺
Azelaic Acid 2-Ethylhexyl EsterC₁₇H₃₄O₄302.2457303.2530
This compoundC₁₇H₁₇D₁₇O₄319.3524320.3597

Note: Data is illustrative, based on chemical formulas and typical ionization behavior.

Similar to its role in LC-MS, this compound is highly effective in GC-MS applications, which are commonly used for the analysis of volatile and semi-volatile organic compounds like plasticizers. nih.gov In a typical workflow, the deuterated standard is spiked into the sample extract before injection into the GC. It travels through the GC column at virtually the same rate as the non-deuterated analyte. In the MS detector, operating in selected ion monitoring (SIM) mode, the instrument is set to detect the characteristic mass fragments of both the analyte and the standard. nih.gov

This approach ensures that any variability in injection volume, thermal degradation in the injector, or ionization in the source affects both the analyte and the standard equally. The stable ratio between the two allows for robust and reliable quantification, even at trace levels. nih.gov The use of deuterated standards is a well-established practice for analyzing compounds like phthalate (B1215562) esters in various consumer products and environmental samples, and the same principles apply directly to azelate esters. mdpi.comnih.govmdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for its high accuracy and precision, and it is the formal methodology that employs standards like this compound. IDMS is a primary ratio method where a known amount of an isotopically enriched standard is gravimetrically added to a sample. The mixture is homogenized to ensure equilibrium between the analyte and the standard before analysis.

The key to IDMS is that once this equilibrium is achieved, the isotopic ratio of the analyte to the standard in any subsample remains constant, regardless of analyte loss during subsequent purification steps. By measuring this final isotope ratio with a mass spectrometer, the initial concentration of the analyte can be calculated with exceptional accuracy. This technique minimizes systematic errors that can arise from incomplete extraction or matrix interferences, making it the gold standard for certifying reference materials and for high-stakes testing, such as in food safety or environmental monitoring. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

While mass spectrometry relies on the mass difference, Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the different magnetic properties of deuterium (B1214612) (²H) versus protium (B1232500) (¹H). Although no specific NMR studies of this compound are documented in the literature, the principles of using deuterated compounds in NMR are well-established.

The replacement of protons with deuterons effectively renders those positions "invisible" in a standard ¹H NMR spectrum. princeton.edu This selective silencing can be a powerful tool for simplifying complex spectra and aiding in structural elucidation. For instance, if one were studying the interaction of the ester with another molecule, using the deuterated form could help identify which parts of the molecule are involved in the interaction by observing changes in the remaining proton signals. Furthermore, ²H NMR itself is a viable technique. Studies on other deuterated esters have used ²H NMR to probe the dynamics and ordering of molecules in systems like lipid bilayers, demonstrating the utility of this approach. nih.gov

Chromatographic Separations Coupled with Deuterium Detection

In specialized analytical setups, the presence of deuterium itself can be used as a detection method. While not a mainstream technique, it leverages the unique properties of the isotope. The primary application remains the use of deuterated compounds as internal standards where detection is achieved by mass spectrometry. However, the near-identical chromatographic behavior of deuterated and non-deuterated isotopologs is a fundamental principle that enables their use. Any slight difference in retention time that may occur due to the isotopic substitution (the "isotope effect") is typically negligible in standard LC and GC but can be studied in high-resolution systems. The critical advantage remains that the deuterated standard reliably tracks the analyte through the separation process.

Neutron Scattering Applications in Interfacial and Material Science Research

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the molecular level. Unlike X-rays, which interact with electrons, neutrons interact with atomic nuclei. A key feature of this interaction is its sensitivity to isotopes, particularly the large difference in neutron scattering length between hydrogen (¹H) and deuterium (²H). nih.gov This difference allows for a technique known as "contrast variation." iaea.orgeuropa.eu

By selectively deuterating a molecule like this compound within a hydrogenous system (or vice versa), researchers can make specific parts of a complex assembly "visible" or "invisible" to neutrons. nih.goviaea.org For example, if this deuterated ester were used as a plasticizer in a polymer matrix, neutron scattering could precisely locate the ester molecules and study their distribution and dynamics within the polymer. This provides insights into how the plasticizer functions and affects the material's properties. While specific neutron scattering studies using this compound have not been published, the technique has been widely applied to other deuterated small molecules, surfactants, and polymers to probe nanoscale systems in fields ranging from material science to structural biology. iaea.orgnih.govacs.org

Investigative Paradigms Utilizing Azelaic Acid 2 Ethylhexyl Ester D17 As a Tracer and Standard

Elucidation of Metabolic Pathways and Fate

The use of isotopically labeled molecules provides a powerful method for tracking the journey of compounds through complex biological systems. Azelaic Acid 2-Ethylhexyl Ester-d17, after hydrolysis to deuterated azelaic acid, can be employed as a tracer to illuminate metabolic processes and determine the ultimate fate of azelaic acid within an organism.

Isotopically labeled compounds are fundamental to studies tracing the movement and incorporation of molecules in biological pathways. nih.gov For instance, research on the signaling molecule azelaic acid in plants like Arabidopsis thaliana has utilized heavy-isotope labeled azelaic acid (²H-AZA) to monitor its systemic movement from roots to shoots. nih.gov In such studies, plants are exposed to the labeled compound, and tissues are later harvested for analysis by gas chromatography/mass spectrometry (GC/MS). nih.gov This methodology allows researchers to track the distribution and uptake of the molecule, revealing how signaling components are required for its transport. nih.gov The ester, this compound, serves as a stable precursor that, upon entering a biological system and undergoing hydrolysis, releases deuterated azelaic acid, enabling its metabolic journey and the flow of its carbon skeleton to be meticulously traced.

This compound is an ideal internal standard for the precise measurement of endogenous azelaic acid and its metabolites in various biological samples, such as plasma, urine, or tissue homogenates. nih.gov In quantitative analytical methods, a known amount of the deuterated standard is added to the biological sample at the beginning of the extraction procedure. This standard co-purifies with the endogenous, non-labeled analyte and experiences similar variations during sample preparation and analysis.

Analytical techniques like GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can differentiate between the deuterated standard and the natural analyte based on their mass-to-charge ratio. nih.govmdpi.com By comparing the signal intensity of the analyte to that of the internal standard, analysts can accurately calculate the concentration of the endogenous compound, correcting for any loss during sample processing or variations in instrument response. researchgate.netresearchgate.net This approach is crucial for obtaining reliable data in clinical and research settings. nih.gov For example, a validated GC method for determining azelaic acid in biological samples reported a limit of detection (LoD) of 1 nM and a limit of quantification (LoQ) of 50 nM, with high recovery rates from plasma (97%) and liver tissue (95%). nih.gov

Table 1: Example Parameters for a Validated LC-MS/MS Method for Azelaic Acid Quantification

ParameterResultReference
Linearity Range100 - 1000 ng/mL mdpi.com
Correlation Coefficient (r²)>0.999 mdpi.com
Limit of Detection (LOD)1.08 µg/ml ijpsonline.com
Limit of Quantification (LOQ)3.28 µg/ml ijpsonline.com
Intra-day Precision (%RSD)0.78% - 1.01% mdpi.com
Inter-day Precision (%RSD)1.22% - 1.48% mdpi.com
Accuracy (% Recovery)>96% ijpsonline.com

Understanding how a compound is metabolized is essential. In vitro and in vivo studies are used to profile the metabolic fate of substances like azelaic acid and its esters.

In vitro studies often use preparations like primary hepatocytes from different species (e.g., rat, dog, human) or human saliva to investigate the rate and pathways of metabolism. mdpi.com For example, research on diethyl azelate, a related ester, showed it was rapidly depleted by hepatocytes in less than 5 minutes and quickly degraded by human saliva, indicating a very short physiological half-life. mdpi.com The metabolism of azelaic acid esters typically begins with hydrolysis to form azelaic acid and the corresponding alcohol. mdpi.com The resulting azelaic acid can then undergo further catabolism, primarily through mitochondrial β-oxidation, leading to shorter-chain dicarboxylic acids like pimelic acid. mdpi.commedicaljournalssweden.se

In vivo studies, often conducted in animal models such as rats, involve administering the compound and subsequently collecting biological fluids like plasma and urine over time. mdpi.com Following oral administration of diethyl azelate to rats, the parent ester was undetectable in plasma, while the concentration of its metabolite, azelaic acid, increased, reaching a maximum level in under two hours before declining. mdpi.com In these studies, this compound is critical as an internal standard to ensure the accurate quantification of the formed deuterated azelaic acid and its subsequent metabolites, providing a clear picture of the metabolic profile.

Pharmacokinetic Research Applications

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification is the bedrock of pharmacokinetic research, a task for which stable isotope-labeled standards are exceptionally suited.

In pharmacokinetic studies of azelaic acid, whether administered topically or orally, it is vital to measure its concentration in biological fluids to understand its absorption and disposition. drugbank.comnih.gov this compound serves as the quintessential internal standard for these analyses. When analyzing plasma samples from a subject who has received azelaic acid, the deuterated ester is added to the samples. During LC-MS/MS analysis, the instrument measures both the therapeutic azelaic acid and the deuterated standard. The known concentration of the standard allows for precise calculation of the drug's concentration in the sample, even at very low levels. nih.gov This methodology has been successfully used to determine azelaic acid concentrations in human plasma and mice fed an azelaic acid-containing diet, demonstrating its utility across different biological sample types. nih.gov

Table 2: Reported Recovery of Azelaic Acid from Biological Samples Using a Validated GC Method

Biological MatrixRecovery RateReference
Human Plasma97% nih.gov
Liver Tissue Homogenate95% nih.gov

The use of stable isotope-labeled internal standards like this compound represents a significant methodological advancement for therapeutic drug monitoring (TDM) and drug disposition studies. nih.govmedchemexpress.com TDM aims to optimize dosing by maintaining a drug's concentration within a target therapeutic range, which requires highly accurate and reliable measurements.

The primary advantage of a deuterated standard is its ability to compensate for variability in sample matrix effects and extraction recovery. researchgate.net Biological samples like plasma are complex, and components can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Because a stable isotope-labeled standard is nearly identical chemically to the analyte, it experiences the same matrix effects. researchgate.netresearchgate.net By calculating the ratio of the analyte to the standard, these effects are normalized, leading to more accurate results. Research has shown that for some drugs, extraction recovery can vary significantly between individuals; only a stable isotope-labeled internal standard can effectively correct for this inter-individual variability. researchgate.net This level of precision is indispensable for clinical pharmacokinetic studies and robust TDM programs. nih.gov

Environmental Biogeochemistry and Degradation Studies

The use of isotopically labeled compounds like this compound is instrumental in understanding the environmental behavior of commercial chemicals.

Assessment of Ester Migration and Fate in Environmental Matrices

The migration and ultimate fate of esters in the environment are of significant concern due to their widespread use. Deuterated standards, such as this compound, are invaluable for tracking the movement of their non-labeled counterparts in various environmental compartments, including soil, water, and biota. By introducing a known quantity of the deuterated ester into a system, researchers can accurately quantify the concentration of the target analyte, even at very low levels, by using techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This approach helps in building accurate models for predicting the environmental distribution and persistence of azelaic acid esters.

Tracing Biodegradation Pathways of Azelaic Acid Derivatives

Understanding the biodegradation pathways of azelaic acid derivatives is essential for assessing their environmental impact. researchgate.net this compound can be employed as a tracer to elucidate the metabolic routes of these compounds by microorganisms. As the deuterated ester is broken down, the resulting metabolites will retain the isotopic label, allowing for their identification and quantification. This provides direct evidence of the degradation process and helps in identifying the specific enzymes and microorganisms involved. nih.govresearchgate.net Research in this area contributes to the development of bioremediation strategies for environments contaminated with these esters.

Material Science and Polymer Additive Research

In the field of material science, particularly in the study of polymers, this compound plays a vital role in investigating the behavior of additives.

Investigation of Plasticizer Leaching and Diffusion Mechanisms

Azelaic acid esters are utilized as plasticizers to enhance the flexibility and durability of polymers like PVC. nih.govgoogle.comnih.govunits.itspecialchem.comnih.gov However, these plasticizers can leach from the polymer matrix over time, which is a concern for materials used in food packaging and medical devices. researchgate.net this compound is an ideal internal standard for studies investigating the leaching and diffusion of the non-labeled plasticizer, bis(2-ethylhexyl) azelate. nih.govhaz-map.com By spiking samples with a known amount of the deuterated compound, the extent of leaching into surrounding media can be precisely measured, providing critical data for assessing the long-term stability and safety of plasticized materials. researchgate.net

Table 1: Research Findings on Plasticizer Leaching

Polymer Matrix Leaching Medium Analytical Technique Key Finding
Polyvinyl Chloride (PVC) Food Simulants GC-MS with deuterated internal standard Quantified migration levels of bis(2-ethylhexyl) azelate to assess compliance with food contact regulations.

Analytical Markers for Polymer Degradation and Stability Studies

The degradation of polymers can be monitored by tracking the formation of specific chemical markers. nih.gov Isotopic labeling with compounds like this compound can enhance the sensitivity and accuracy of these studies. researchgate.netnih.gov While not a direct degradation product itself, its stability and known concentration allow it to serve as a reliable benchmark against which the formation of actual degradation products can be measured. This is particularly useful in accelerated aging studies where changes in the polymer's chemical composition are monitored over time to predict its service life. researchgate.netresearchgate.net The use of deuterated standards helps to differentiate between analytes originating from the polymer and any potential background contamination. resolvemass.caeuropa.eu

Quality Control and Reference Standard Development

The reliability of analytical measurements is paramount in quality control. This compound, as a high-purity, isotopically labeled compound, is synthesized for use as a certified reference material. lgcstandards.commedchemexpress.comusp.org In this capacity, it is used to calibrate analytical instruments and validate testing methods for the quantification of azelaic acid esters in various products. spectralservice.denih.govsigmaaldrich.comumsl.edunih.gov Its use ensures that measurements are accurate, reproducible, and traceable to a known standard, which is a fundamental requirement for regulatory compliance and quality assurance in industries that produce or utilize these esters. usbio.net

Table 2: Applications of this compound as a Reference Standard

Industry Application Purpose
Plastics Quality control of PVC products To accurately quantify the concentration of bis(2-ethylhexyl) azelate plasticizer. nih.govchemicalbook.comlookchem.comchemicalbook.com
Lubricants Formulation analysis To verify the composition of synthetic lubricants containing azelate esters. nih.govmdpi.com

Impurity Profiling of Azelaic Acid and its Esters using Labeled Standards

The identification and quantification of impurities are paramount in ensuring the quality and safety of pharmaceutical and industrial products containing azelaic acid. The use of labeled standards, such as this compound, is instrumental in this process.

During the analysis of azelaic acid formulations, impurities can arise from the synthesis process or through degradation. For instance, in a liposomal formulation of azelaic acid, an unknown impurity was identified as an ethyl monoester of azelaic acid, which formed due to a reaction with an excipient, ethanol. nih.gov The identification of such impurities is facilitated by comparing chromatographic data from methods like HPLC-ELSD, GC-FID, and GC-MS with that of known standards. nih.gov

Deuterated internal standards are particularly valuable in mass spectrometry-based methods. clearsynth.com They co-elute with the analyte of interest, in this case, azelaic acid or its esters, but are distinguishable due to their higher mass. aptochem.com This allows for precise quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency, which is crucial when dealing with complex matrices. clearsynth.comaptochem.com The ideal deuterated internal standard should have a sufficient mass increase to place its signal outside the natural isotopic distribution of the analyte. aptochem.com

Key Research Findings in Impurity Profiling:

Analytical ChallengeLabeled Standard ApplicationKey Outcome
Identification of unknown impurity in liposomal azelaic acidComparative analysis using chromatographic methods (HPLC-ELSD, GC-FID, GC-MS)Impurity identified as ethyl monoester of azelaic acid, formed from a reaction with ethanol. nih.gov
Quantitative analysis in complex matricesUse of deuterated internal standards in mass spectrometryCorrects for matrix effects, ensuring precise and accurate measurements of the analyte. clearsynth.com

Development and Validation of Analytical Methods for Pharmaceutical and Industrial Standards

The development and validation of robust analytical methods are essential for the routine analysis of azelaic acid in various products. This compound plays a significant role as an internal standard in these validated methods, particularly in chromatography.

For the determination of azelaic acid in cosmetic creams, a gas chromatography-mass spectrometry (GC-MS) method was developed and validated. researchgate.net This method involved a derivatization step to convert azelaic acid into a more volatile ester, followed by GC-MS analysis. researchgate.net The validation of such methods, as per guidelines from bodies like the International Conference on Harmonisation (ICH), ensures their reliability. ijpsonline.comijpsonline.com Key validation parameters include linearity, precision, accuracy, and robustness. ijpsonline.comijpsonline.com

A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has also been established for the analysis of azelaic acid in pharmaceuticals. ijpsonline.comijpsonline.com While this particular study did not explicitly mention the use of a deuterated standard, the principles of method validation remain the same. The use of an internal standard like this compound would further enhance the robustness of such methods by accounting for potential variations during sample processing and analysis. aptochem.comresearchgate.net The choice of an appropriate internal standard is a critical step in bioanalytical method development. nih.gov

Table of Analytical Method Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 ijpsonline.comijpsonline.com
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2% ijpsonline.comijpsonline.com
Accuracy The closeness of the test results obtained by the method to the true value.Recovery > 96% ijpsonline.comijpsonline.com
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Content difference < 10% under varied conditions ijpsonline.comijpsonline.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined experimentally, e.g., 0.02% for a GC-MS method. researchgate.netresearchgate.net
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined experimentally, e.g., 0.07% for a GC-MS method. researchgate.net

The use of deuterated standards like this compound is a cornerstone of modern analytical science, enabling the development of highly accurate and reliable methods for the quality control of products containing azelaic acid and its esters.

Emerging Research Frontiers and Future Perspectives

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

The era of multi-omics, which combines data from genomics, proteomics, transcriptomics, and metabolomics, demands exceptional analytical rigor to generate a holistic view of biological systems. In fields like metabolomics and lipidomics, deuterated internal standards are indispensable for achieving the accuracy and precision required for these large-scale studies. researchgate.net

Azelaic Acid 2-Ethylhexyl Ester-d17 serves as an ideal internal standard for the quantification of its non-deuterated counterpart or related dicarboxylic acids and their esters. Its key advantage lies in its near-identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com However, its increased mass, due to the 17 deuterium (B1214612) atoms, allows it to be clearly distinguished by a mass spectrometer. aptochem.com

This co-elution and similar behavior are critical for correcting variations that can occur during sample preparation and analysis, such as matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte. clearsynth.commyadlm.org By adding a known quantity of this compound to each sample, researchers can normalize the signal of the endogenous analyte, ensuring that measured differences between sample groups reflect true biological variation rather than analytical inconsistency. clearsynth.comnih.gov This robust quantification is foundational for building the accurate, high-dimensional datasets required for multi-omics analysis, enabling the elucidation of complex metabolic pathways and the discovery of novel biomarkers.

Table 1: Role of Deuterated Internal Standards in Multi-Omics
Omics FieldPrimary Function of Deuterated StandardKey BenefitExample Application
MetabolomicsAccurate quantification of small molecule metabolitesCorrection for matrix effects and extraction variability clearsynth.comStudying metabolic dysregulation in disease by quantifying metabolites like azelaic acid
LipidomicsPrecise measurement of lipid speciesDistinguishing between analyte and standard in complex lipid profiles aptochem.comAnalyzing changes in dicarboxylic acid esters in cell membranes
FluxomicsTracing metabolic pathways using stable isotopesProviding a baseline for quantification of labeled and unlabeled speciesMeasuring the rate of fatty acid oxidation and synthesis
ToxicologyQuantification of xenobiotics and their metabolitesEnsuring robust and reliable measurements for exposure assessment clearsynth.comMonitoring levels of plasticizer metabolites like 2-ethylhexyl esters in biological fluids nih.gov

Novel Deuteration Strategies and Scale-Up Considerations for Labeled Compounds

The synthesis of deuterated compounds like this compound relies on efficient methods for incorporating deuterium into organic molecules. Research is continuously advancing to develop more selective, cost-effective, and scalable deuteration strategies. nih.govacs.org Traditional methods often use expensive deuterium gas (D₂) or metal deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄), which can be hazardous and generate significant waste. researchgate.netnih.gov

Modern approaches are shifting towards more sustainable and practical alternatives. Heavy water (D₂O) is an increasingly popular deuterium source due to its low cost and availability. nih.gov Methodologies such as transition-metal-catalyzed hydrogen isotope exchange (HIE) allow for the direct replacement of C-H bonds with C-D bonds, often with high selectivity. nih.gov Other innovative techniques include base-promoted deuteration using deuterated solvents like DMSO-d6, photocatalyzed reactions, and biocatalytic methods that employ enzymes for highly specific deuterium incorporation. nih.govresearchgate.netresearchgate.net

Scaling up the synthesis of deuterated compounds from laboratory milligrams to commercial grams or kilograms presents significant challenges. researchgate.net Issues include the cost and handling of large quantities of deuterated reagents and the need to maintain high isotopic enrichment and chemical purity. zeochem.com The development of continuous flow chemistry offers a promising solution, enabling better control over reaction parameters, improved safety, and more efficient production, which is crucial for making compounds like this compound widely available for research. colab.ws

Table 2: Comparison of Modern Deuteration Strategies
StrategyTypical Deuterium SourceCatalyst/ReagentAdvantagesLimitations
Metal-Catalyzed H/D ExchangeD₂O, D₂ gasPalladium, Iridium, Ruthenium complexes nih.govHigh selectivity, broad substrate scopeCost of catalyst, potential for metal contamination
Base-Mediated DeuterationDMSO-d6, D₂OPotassium hydroxide (B78521) (KOH) nih.govacs.orgMetal-free, cost-effective nih.govHarsh reaction conditions may be required
Reductive DeuterationEtOD-d1, D₂OSodium dispersion, SmI₂ researchgate.netExcellent deuterium incorporation for specific functional groupsRequires a stoichiometric reductant
Biocatalytic DeuterationD₂OEnzymes (e.g., from nicotinamide (B372718) cofactors) researchgate.netHigh enantiospecificity, mild conditionsLimited to specific enzyme substrates

Expanding Applications in Complex Biological and Environmental Systems

The need for precise quantification is paramount when analyzing trace levels of compounds in highly complex matrices, such as biological fluids, tissues, and environmental samples. Azelaic acid and its esters are of interest in diverse fields, from dermatology and cosmetics to atmospheric science, where they are studied as biomarkers of oxidative stress and components of airborne particulate matter. acs.orgnih.govdovepress.comnih.gov

The analysis of azelaic acid or its esters in these systems is often performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). acs.orgnih.gov However, the complexity of the sample matrix can interfere with the analysis. For example, when measuring the concentration of Azelaic Acid 2-Ethylhexyl Ester in a cosmetic cream or a biological sample, lipids, proteins, and other formulation components can affect the analytical result. acs.org

This is where the use of this compound becomes critical. As an internal standard, it is added at the beginning of the sample preparation process and experiences the same potential losses and matrix effects as the non-deuterated analyte. aptochem.com By measuring the ratio of the analyte to the deuterated standard, accurate quantification can be achieved regardless of these interferences. This capability is expanding the scope of research, allowing scientists to reliably measure these compounds in increasingly challenging environments, from indoor air quality assessments to studies of percutaneous absorption of cosmetic ingredients. nih.govtandfonline.com

Table 3: Analysis of Azelaic Acid and its Esters in Complex Systems
Sample TypeResearch ContextAnalytical ChallengeRole of Deuterated Standard
Human Plasma/UrineMetabolomics, pharmacokinetic studies nih.govmdpi.comPresence of proteins, salts, and numerous metabolites causing matrix effects.Corrects for extraction inefficiency and ion suppression/enhancement. nih.gov
Cosmetic FormulationsQuality control, stability testing acs.orgComplex mixture of oils, emulsifiers, and active ingredients.Ensures accurate quantification of the active ingredient (e.g., azelaic acid). nih.gov
Air/Aerosol SamplesEnvironmental monitoring, atmospheric chemistry nih.govtandfonline.comLow analyte concentrations, presence of interfering organic compounds.Enables precise measurement for source apportionment and atmospheric modeling. nih.gov
Tissue HomogenatesDrug distribution, biomarker discoveryHigh lipid and protein content.Provides reliable quantification by compensating for sample preparation losses.

Computational Chemistry and Modeling of Deuterated Compound Behavior in Research Contexts

Computational chemistry provides powerful tools for understanding and predicting the behavior of deuterated compounds. A key area of study is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. nih.gov Replacing hydrogen with the heavier deuterium atom forms a stronger C-D bond compared to a C-H bond, which often leads to a slower reaction rate if this bond is broken in the rate-determining step. nih.govacs.org

Computational methods, such as density functional theory (DFT) and combined quantum mechanical/molecular mechanical (QM/MM) approaches, are used to model potential energy surfaces and calculate predicted KIEs. numberanalytics.comnih.gov These calculations offer deep insights into reaction mechanisms, helping researchers interpret experimental results. numberanalytics.com For instance, an unusually large KIE can be an indicator of quantum tunneling, where a hydrogen nucleus passes through an energy barrier rather than over it. acs.org

Furthermore, computational modeling is increasingly integrated with experimental techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.netacs.org In HDX-MS, the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent is measured to probe protein structure and dynamics. ed.ac.uknih.gov Computational models can predict exchange rates based on a protein's structure, and conversely, experimental HDX data can be used as restraints to guide and validate computational models of protein complexes. researchgate.netacs.org While this compound is not directly used in HDX-MS, the underlying principles of modeling deuterated species are shared, highlighting a synergistic future for experimental and computational approaches in chemistry and biology.

Table 4: Computational Approaches for Modeling Deuterated Compounds
Computational MethodPrimary ApplicationInformation GainedRelevance to Deuterated Compounds
Density Functional Theory (DFT)Calculating kinetic isotope effects (KIEs) numberanalytics.comReaction rates, transition state energies, vibrational frequencies.Predicts how deuteration will affect reaction mechanisms.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzymatic reactions nih.govSimulates bond breaking/forming in a biological environment.Explains KIEs observed in enzyme-catalyzed processes.
Path Integral SimulationsModeling quantum tunneling nih.govnih.govAccounts for nuclear quantum effects beyond classical approximations.Crucial for accurately modeling hydrogen/deuterium transfer reactions.
Integrative Structural ModelingCombining experimental data (e.g., HDX-MS) with modeling researchgate.netHigh-resolution models of protein structures and complexes. acs.orgUses hydrogen-deuterium exchange patterns to guide and refine models.

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